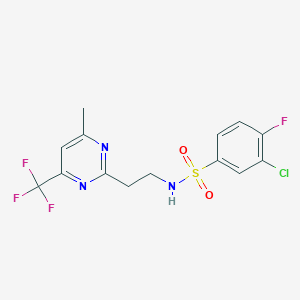
3-氯-4-氟-N-(2-(4-甲基-6-(三氟甲基)嘧啶-2-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12ClF4N3O2S and its molecular weight is 397.77. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide:
Herbicide Development
This compound, also known as saflufenacil, is widely used in the development of herbicides. It functions by inhibiting protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and ultimately plant death . Saflufenacil is effective against a broad spectrum of weeds, making it valuable in agricultural weed management.
Agricultural Research
In agricultural research, saflufenacil is studied for its potential to improve crop yields by effectively managing weed populations. Researchers explore its application in various crops, including soybeans, corn, and wheat, to determine optimal usage rates and application timings . Studies also focus on its environmental impact, ensuring it is safe for non-target organisms and does not persist in the soil.
Environmental Toxicology
Saflufenacil’s environmental fate and behavior are critical areas of research. Scientists investigate its degradation pathways, persistence in different soil types, and potential to leach into groundwater . Understanding these factors helps in assessing the environmental risks associated with its use and developing guidelines for safe application.
Resistance Management
With the increasing issue of herbicide resistance, saflufenacil is studied for its role in resistance management strategies. Researchers examine its effectiveness against herbicide-resistant weed populations and its potential to be used in combination with other herbicides to delay the development of resistance . This research is crucial for sustainable weed management practices.
Pharmaceutical Research
Beyond its agricultural applications, the chemical structure of saflufenacil is of interest in pharmaceutical research. Its sulfonamide group is a common motif in drug design, and researchers explore its potential as a scaffold for developing new therapeutic agents . Studies focus on modifying its structure to enhance biological activity and reduce toxicity.
Analytical Chemistry
In analytical chemistry, saflufenacil is used as a standard for developing and validating analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) utilize saflufenacil to ensure accuracy and precision in detecting and quantifying similar compounds in various matrices . This application is essential for quality control in both agricultural and pharmaceutical industries.
Biochemical Studies
Saflufenacil is also employed in biochemical studies to understand the mechanisms of enzyme inhibition. Researchers use it to study the structure-activity relationships of PPO inhibitors, providing insights into how these compounds interact with their target enzymes . This knowledge aids in the design of more effective and selective inhibitors.
Toxicological Assessments
Toxicological assessments of saflufenacil are conducted to evaluate its safety profile. These studies include acute and chronic toxicity tests, carcinogenicity, and reproductive toxicity evaluations . The data generated from these assessments are crucial for regulatory approvals and ensuring the safe use of saflufenacil in various applications.
作用机制
Target of Action
Compounds with similar structures are often designed to target specific enzymes or receptors in the body. The trifluoromethyl group, for example, is commonly used in medicinal chemistry due to its ability to form strong bonds with proteins, potentially increasing the potency and selectivity of the drug .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. For example, the presence of the trifluoromethyl group could potentially affect the compound’s metabolic stability .
属性
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O2S/c1-8-6-12(14(17,18)19)22-13(21-8)4-5-20-25(23,24)9-2-3-11(16)10(15)7-9/h2-3,6-7,20H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAAFPGXJORIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

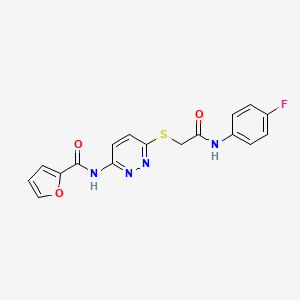

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)
![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)
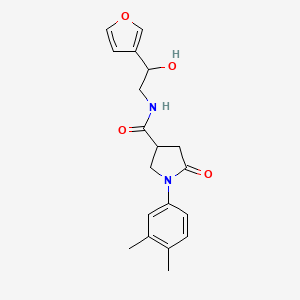
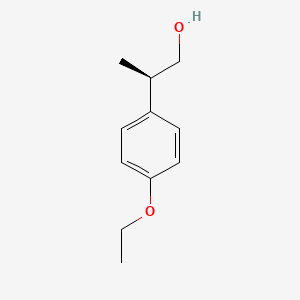
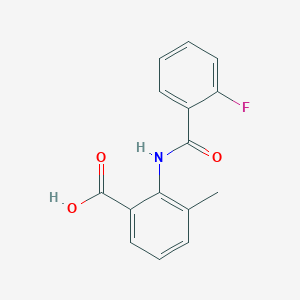
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)
![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)
![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2511822.png)
![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)